molecular formula C17H17N3O2S B12154716 N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12154716
M. Wt: 327.4 g/mol
InChI Key: NTFZGRFVQLOVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-thiazole core substituted with a 4-methyl group at position 4, a 1H-pyrrole moiety at position 2, and a 4-hydroxyphenylethylamide group at position 5 (Fig. 1). The thiazole scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, such as kinases and enzymes, through hydrogen bonding and hydrophobic interactions . The 4-hydroxyphenyl group enhances solubility via hydrogen bonding, while the pyrrole substituent may contribute to π-π stacking in receptor binding.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-12-15(23-17(19-12)20-10-2-3-11-20)16(22)18-9-8-13-4-6-14(21)7-5-13/h2-7,10-11,21H,8-9H2,1H3,(H,18,22)

InChI Key

NTFZGRFVQLOVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with suitable amines and aldehydes.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C17H17N3O2S
Molecular Weight : 327.4 g/mol
IUPAC Name : N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Canonical SMILES : CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCC3=CC=C(C=C3)O

The compound features a thiazole ring, a pyrrole moiety, and a hydroxyphenyl group, which are known for their contributions to biological activity.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Research has shown that it may influence various biochemical pathways by targeting specific enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects, particularly in:

  • Anti-inflammatory Activity : The hydroxyphenyl group enhances its ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Properties : Studies have indicated effectiveness against various bacterial strains.
  • Anticancer Activities : Recent studies have demonstrated its potential in inhibiting cancer cell growth through apoptosis induction.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of thiazole-pyrrole hybrids on human lung cancer cell lines (H460 and A549). The results indicated significant inhibition of cell growth through apoptosis induction.

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial properties of pyrrole derivatives against resistant bacterial strains. Modifications in the pyrrole structure were found to enhance activity against multidrug-resistant strains.

The compound's biological activities include:

  • Anticancer Properties : Targeting cancer cell lines effectively.
  • Antibacterial Effects : Demonstrating activity against resistant bacterial strains.
  • Anti-inflammatory Actions : Inhibiting cytokine production.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analog Overview

Key analogs differ in substituents on the thiazole core, particularly at the 2-position (heterocyclic groups) and the N-ethylamide side chain. Below is a comparative analysis (Table 1):

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Position 2) Side Chain (Position 5) Molecular Weight logP Key Features
Target Compound 1H-pyrrol-1-yl 2-(4-hydroxyphenyl)ethyl ~380* ~3.0* Enhanced solubility via phenolic -OH; moderate lipophilicity
N-[2-(furan-2-yl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 1H-pyrrol-1-yl 2-(furan-2-yl)ethyl ~366* ~2.8* Reduced polarity (furan vs. phenol); potential for altered bioavailability
Y042-5205 1H-pyrrol-1-yl 2-(5-methoxyindol-1-yl)ethyl 380.47 3.99 Indole moiety increases aromatic surface area; methoxy group may improve membrane permeability
N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide 1H-pyrrol-1-yl Triazolone-thiophenylethyl 440.54 ~4.2* Increased molecular complexity; thiophene enhances electron-rich interactions
2-(Benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide Benzylamino 2-(2-methoxyphenyl)ethyl ~410* ~3.5* Methoxy group balances lipophilicity; benzylamino may influence target selectivity

*Estimated based on structural similarity where direct data is unavailable.

Key Structural and Functional Differences

  • Pyrrole vs.
  • Triazolone-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which may enhance affinity for enzymes like kinases or proteases.
  • logP and Bioavailability : The target compound’s logP (~3.0) suggests moderate lipophilicity, comparable to Y042-5205 (logP 3.99) but lower than triazolone-thiophene derivatives (logP ~4.2), which may exhibit higher tissue penetration but poorer aqueous solubility .

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and other pharmacological activities supported by diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and a hydroxyphenyl group, which are known for their contributions to biological activity. The general structure can be represented as follows:

  • Chemical Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol

Anticancer Activity

Research has indicated that compounds with thiazole and pyrrole structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Many thiazole-based compounds induce apoptosis in cancer cells by interacting with Bcl-2 proteins, which are crucial in regulating cell death pathways. A study highlighted that certain thiazole derivatives demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin against various cancer cell lines (e.g., A-431) .
CompoundCell LineIC50 (µg/mL)
Thiazole Derivative 1A-4311.61 ± 1.92
Thiazole Derivative 2Jurkat1.98 ± 1.22

Antibacterial Activity

The compound has also shown promising antibacterial activity against various pathogens. Pyrrole derivatives, particularly those with modifications similar to this compound, have been noted for their efficacy against Gram-positive bacteria such as Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . This suggests that the compound may serve as a lead for developing new antibacterial agents.

Anti-inflammatory and Other Pharmacological Activities

In addition to anticancer and antibacterial effects, compounds with similar structures have been investigated for anti-inflammatory properties. The presence of the hydroxyphenyl group is significant in enhancing anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of thiazole-pyrrole hybrids on human lung cancer cell lines (H460 and A549). The results demonstrated that these hybrids significantly inhibited cell growth through apoptosis induction.

Case Study 2: Antibacterial Evaluation

Another investigation focused on the antibacterial properties of pyrrole derivatives against resistant bacterial strains. The study found that certain modifications in the pyrrole structure led to enhanced activity against multidrug-resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.